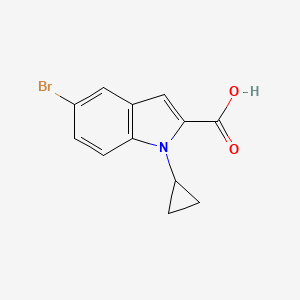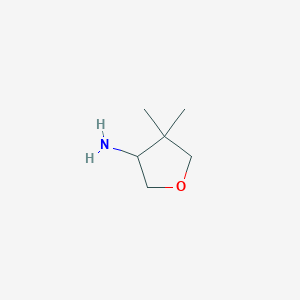
2,2-Difluoro-2-(2-fluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(2-fluorophenyl)ethanol is an organic compound with the chemical formula C8H7F3O. It appears as a colorless liquid with a special pungent odor. This compound is notable for its unique structure, which includes both difluoro and fluorophenyl groups, making it a valuable intermediate in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Reduction of Difluoroacetic Acid Derivatives: One common method involves the reduction of difluoroacetic acid derivatives using reducing agents like lithium aluminum hydride.
Hydrofluoric Acid Catalysis: Another method involves the reaction of trifluoroacetylene with water in the presence of hydrofluoric acid as a catalyst.
Industrial Production Methods
Industrial production of 2,2-difluoro-2-(2-fluorophenyl)ethanol typically involves large-scale reactions using the above-mentioned methods. The choice of method depends on the availability of raw materials and the desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields simpler alcohols or hydrocarbons.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(2-fluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,2-difluoro-2-(2-fluorophenyl)ethanol exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms enhances its lipophilicity and hydrogen bond donor capabilities, allowing it to modulate the activity of enzymes and receptors. This compound can form stable bioisosteres for alcohol, ether, thiol, amine, and amide pharmacophores, thereby influencing drug target affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoroethanol: Another fluorinated alcohol with similar properties but lacks the fluorophenyl group.
2,2-Difluoro-2-(4-fluorophenyl)ethanol: Similar structure but with the fluorine atom on the para position of the phenyl ring.
Uniqueness
2,2-Difluoro-2-(2-fluorophenyl)ethanol is unique due to the ortho position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can lead to different pharmacokinetic and pharmacodynamic properties compared to its para-substituted analog .
Propiedades
IUPAC Name |
2,2-difluoro-2-(2-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4,12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWFTORDCSZNQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B8011653.png)







